molecular formula C19H18BrN3O2 B12171008 N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B12171008
M. Wt: 400.3 g/mol
InChI Key: PMAHZJCTJQDQIH-UHFFFAOYSA-N
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Description

N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves a multi-step process. One common method involves the condensation of 4-bromobenzoyl chloride with 2-aminoethyl-1-methyl-1H-indole-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is unique due to its specific structural features, such as the presence of both an indole ring and a 4-bromophenyl group. These structural elements contribute to its distinct biological activities and make it a valuable compound for various research applications .

Properties

Molecular Formula

C19H18BrN3O2

Molecular Weight

400.3 g/mol

IUPAC Name

N-[2-[(4-bromobenzoyl)amino]ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C19H18BrN3O2/c1-23-12-16(15-4-2-3-5-17(15)23)19(25)22-11-10-21-18(24)13-6-8-14(20)9-7-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,25)

InChI Key

PMAHZJCTJQDQIH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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